molecular formula C22H29BO4 B13403856 1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-

Cat. No.: B13403856
M. Wt: 368.3 g/mol
InChI Key: BHYPEQQPFVHGFD-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- is a boron-containing compound with the molecular formula C22H29BO4 and a molecular weight of 368.28 g/mol . This compound is part of the dioxaborolane family, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronates with diols. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent oxidation. The process can be summarized as follows:

    Reaction of Boronic Acid with Diol: The boronic acid reacts with a diol to form the dioxaborolane ring.

    Catalysis: A catalyst, such as palladium or platinum, is used to facilitate the reaction.

    Inert Atmosphere: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into boranes.

    Substitution: The compound can undergo substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and strong nucleophiles are often employed.

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted dioxaborolanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- involves the formation of covalent bonds with target molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of stable complexes with nucleophiles. This property is particularly useful in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- is unique due to its specific structural features, which include a methoxymethoxy group and a tetramethyl-substituted dioxaborolane ring. These features confer enhanced stability and reactivity, making it a valuable reagent in various chemical processes.

Properties

Molecular Formula

C22H29BO4

Molecular Weight

368.3 g/mol

IUPAC Name

2-[7-(methoxymethoxy)-1-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-9-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C22H29BO4/c1-14-7-8-15-9-10-16-11-17(25-13-24-6)12-18(20(16)19(14)15)23-26-21(2,3)22(4,5)27-23/h9-12,14H,7-8,13H2,1-6H3

InChI Key

BHYPEQQPFVHGFD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C4=C(CCC4C)C=C3)OCOC

Origin of Product

United States

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